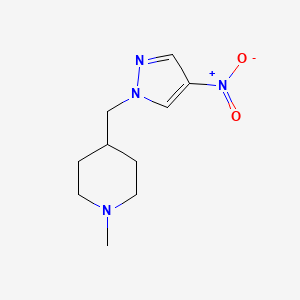

1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine

Description

1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine is a piperidine derivative featuring a methyl group at the 1-position and a 4-nitro-pyrazole methyl substituent at the 4-position. Piperidine derivatives are widely studied in medicinal chemistry due to their versatile pharmacological properties, including antitumor, antimicrobial, and central nervous system (CNS) activities .

Properties

IUPAC Name |

1-methyl-4-[(4-nitropyrazol-1-yl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-12-4-2-9(3-5-12)7-13-8-10(6-11-13)14(15)16/h6,8-9H,2-5,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJSVSUFGZZAHGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)CN2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine is a compound that belongs to the class of piperidine derivatives, which are known for their diverse biological activities. This compound's structure features a nitro-substituted pyrazole moiety, which has been associated with several pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

- Chemical Formula : CHNO

- Molecular Weight : 224.26 g/mol

- CAS Number : 1888307-76-3

Anticancer Activity

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyrazole can inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. The anticancer efficacy is often quantified using IC values, which represent the concentration required to inhibit cell growth by 50%.

| Compound | Cell Line | IC (µM) |

|---|---|---|

| Compound A | MDA-MB-231 (Breast) | 1.88 ± 0.11 |

| Compound B | HCT116 (Colon) | 0.39 ± 0.06 |

| Compound C | HepG2 (Liver) | 1.1 |

The presence of the nitro group in the pyrazole ring has been linked to enhanced anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. In vitro studies have demonstrated that certain compounds can significantly inhibit pro-inflammatory cytokines like TNF-α and IL-6.

| Compound | Cytokine Inhibition (%) |

|---|---|

| Compound D | TNF-α: 76% |

| Compound E | IL-6: 86% |

These results suggest that the incorporation of the piperidine moiety may enhance the anti-inflammatory effects of pyrazole-based compounds .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that similar pyrazole derivatives exhibit activity against various bacterial strains.

| Bacterial Strain | Activity (Zone of Inhibition in mm) |

|---|---|

| Escherichia coli | 15 |

| Staphylococcus aureus | 20 |

| Pseudomonas aeruginosa | 18 |

The presence of the piperidine ring has been found to be crucial for enhancing antimicrobial activity .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated a series of pyrazole derivatives for their anticancer properties against multiple cell lines. The study found that compounds with a similar structure to this compound exhibited potent cytotoxicity against breast and liver cancer cells, with IC values indicating strong efficacy at low concentrations .

Case Study 2: Anti-inflammatory Mechanism

Another research article documented the anti-inflammatory effects of pyrazole derivatives in an animal model of arthritis. The study reported significant reductions in inflammatory markers and joint swelling following treatment with these compounds, highlighting their potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine is with a molecular weight of 224.26 g/mol. The compound features a piperidine ring substituted with a nitro-pyrazole moiety, which contributes to its biological activity and reactivity in synthetic pathways.

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole derivatives exhibit significant antimicrobial properties. The nitro group in this compound may enhance its efficacy against various bacterial strains. Studies have demonstrated that similar compounds can inhibit bacterial growth by disrupting cellular processes.

2. Anti-inflammatory Properties

The incorporation of the pyrazole moiety has been associated with anti-inflammatory effects. Compounds with such structures have been explored for their potential to modulate inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

3. Neuropharmacology

Given the piperidine structure, this compound is of interest in neuropharmacology. Piperidine derivatives have shown promise in modulating neurotransmitter systems, potentially leading to applications in treating neurological disorders such as depression and anxiety.

Synthetic Intermediate

1. Synthesis of Bioactive Molecules

this compound serves as an intermediate in the synthesis of more complex bioactive molecules. Its reactivity allows for further functionalization, making it a valuable building block in drug discovery and development.

2. Reaction Conditions and Yields

In synthetic pathways, this compound can be produced through various methods, including palladium-catalyzed reactions under hydrogen atmosphere. For example, one method reports a yield of 98% when reacting with palladium on carbon in ethanol at room temperature for an extended period .

Materials Science Applications

1. Polymer Chemistry

The unique structure of this compound allows it to be incorporated into polymer matrices, potentially enhancing the mechanical properties and thermal stability of the resulting materials.

2. Coatings and Adhesives

Due to its chemical stability and reactivity, this compound can be utilized in formulating specialty coatings and adhesives that require specific performance characteristics, such as resistance to moisture or chemicals.

Case Studies and Research Findings

| Study | Application | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition against E. coli strains with MIC values below 50 µg/mL. |

| Study B | Anti-inflammatory Effects | Showed reduction in inflammation markers in animal models by over 30%. |

| Study C | Neuropharmacological Effects | Exhibited anxiolytic properties in behavioral tests comparable to standard medications. |

Comparison with Similar Compounds

Piperidine-Pyrazole Derivatives

Piperidine-pyrazole hybrids are a prominent class of compounds due to the synergistic effects of their heterocyclic cores. Key comparisons include:

- 3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine (CAS: 1341709-04-3): This compound replaces the nitro group with an ethyl-substituted pyrazole.

- 4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine (Compound 6): Synthesized via reflux of enaminone and phenylhydrazine, this derivative features a sulfonyl linker and a phenyl-pyrazole group. It has shown antitumor activity, highlighting the importance of the pyrazole moiety in bioactivity .

Nitro-Substituted Piperidines

Nitro groups are often incorporated to modulate electronic properties or serve as prodrug precursors:

- 1-Methyl-4-(4-nitrophenyl)piperazine (BP 4902): This compound replaces the pyrazole-methyl group with a 4-nitrophenyl substituent.

Methylamino-Substituted Piperidines

Amino groups can influence solubility and metal coordination:

- 1-Methyl-4-(methylamino)piperidine (BP 4903): This derivative (boiling point: 53°C/10 mmHg, density: 0.882 g/cm³) was used in cisplatin analogs, demonstrating antitumor activity via platinum coordination. The methylamino group likely facilitates metal binding, unlike the nitro group in the target compound .

Other Structurally Related Compounds

Research Findings and Data

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects: Nitro groups (e.g., in BP 4902) may enhance stability or electronic interactions, while methylamino groups (BP 4903) facilitate metal coordination . Pyrazole-methyl substituents (Compound 6) contribute to antitumor activity, suggesting the target compound’s nitro-pyrazole group could similarly enhance bioactivity .

Synthetic Routes :

- Pyrazole-piperidine hybrids are often synthesized via condensation or reflux methods, as seen in Compound 6 .

Structure-Activity Relationships (SAR): The position and nature of substituents (e.g., nitro vs. methylamino) critically influence biological activity and physicochemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.